molecular formula C14H17N3O2S B6749955 2-ethyl-N-[(1R)-1-pyrazin-2-ylethyl]benzenesulfonamide

2-ethyl-N-[(1R)-1-pyrazin-2-ylethyl]benzenesulfonamide

Cat. No.: B6749955
M. Wt: 291.37 g/mol
InChI Key: GTAJVNOGDSWZIB-LLVKDONJSA-N
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Description

2-ethyl-N-[(1R)-1-pyrazin-2-ylethyl]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a pyrazine ring and an ethyl group attached to the benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[(1R)-1-pyrazin-2-ylethyl]benzenesulfonamide typically involves the reaction of 2-ethylbenzenesulfonyl chloride with (1R)-1-pyrazin-2-ylethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[(1R)-1-pyrazin-2-ylethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethyl-N-[(1R)-1-pyrazin-2-ylethyl]benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby disrupting cellular processes that rely on this reaction. This inhibition can lead to reduced tumor growth and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

2-ethyl-N-[(1R)-1-pyrazin-2-ylethyl]benzenesulfonamide is unique due to its specific structural features, such as the presence of a pyrazine ring and an ethyl group, which contribute to its distinct chemical and biological properties. These structural elements enable it to interact with different molecular targets and exhibit a range of biological activities that may not be observed in similar compounds .

Properties

IUPAC Name

2-ethyl-N-[(1R)-1-pyrazin-2-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-3-12-6-4-5-7-14(12)20(18,19)17-11(2)13-10-15-8-9-16-13/h4-11,17H,3H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAJVNOGDSWZIB-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)NC(C)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1S(=O)(=O)N[C@H](C)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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